Lead tetraacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

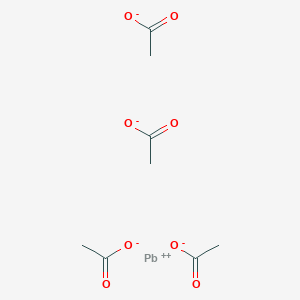

Lead tetraacetate, also known as lead(IV) acetate, is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as colorless or pink crystals and is soluble in nonpolar organic solvents. This compound is widely used in organic synthesis due to its strong oxidizing properties .

准备方法

Lead tetraacetate is typically prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride. The reaction absorbs water and produces lead tetracetate and lead(II) acetate as shown below :

Pb3O4+4Ac2O→Pb(OAc)4+2Pb(OAc)2

The remaining lead(II) acetate can be partially oxidized to lead tetracetate using chlorine, resulting in lead(II) chloride as a by-product :

2Pb(OAc)2+Cl2→Pb(OAc)4+PbCl2

化学反应分析

Lead tetraacetate is a versatile reagent in organic chemistry, known for its strong oxidizing properties. It participates in various types of reactions, including:

Oxidation: this compound is used to oxidize benzylic, allylic, and α-oxygen ether C-H bonds.

Cleavage of α-hydroxy acids and 1,2-diols: It cleaves these compounds to form corresponding aldehydes or ketones, often replacing ozonolysis.

Dehydrogenation: It dehydrogenates hydrazones and hydrazines, such as converting hexafluoroacetone hydrazone to bis(trifluoromethyl)diazomethane.

Substitution: This compound can act as an alternative reagent to bromine in the Hofmann rearrangement.

Common reagents used in these reactions include acetic acid, acetic anhydride, and chlorine. Major products formed from these reactions include aldehydes, ketones, and organolead compounds .

科学研究应用

Organic Synthesis

Oxidizing Agent:

Lead tetraacetate is extensively utilized as an oxidizing agent in organic chemistry. It facilitates the formation of carbonyl compounds through several reactions:

- Oxidative Decarboxylation: LTA effectively decarboxylates carboxylic acids, converting them into carbonyl compounds. This reaction is crucial for synthesizing various pharmaceuticals and fine chemicals .

- Cleavage of 1,2-Diols: LTA cleaves glycols to yield aldehydes or ketones. This property is particularly valuable in structural determination and synthesis of complex molecules .

- Formation of Cyclic Ethers: The compound can be employed in the synthesis of cyclic ethers, enhancing the structural diversity of organic compounds .

Mechanism of Action:

The mechanism involves LTA acting as a strong oxidizing agent, participating in both radical and ionic oxidation processes. The selectivity and efficiency of LTA make it a preferred reagent over traditional oxidants like lead dioxide .

Analytical Chemistry

Oxidimetric Determinations:

LTA is utilized in various analytical applications due to its rapid oxidation capabilities. It serves as an efficient oxidimetric reagent suitable for direct volumetric determinations, which are essential in quantitative analysis .

- Micro-Analytical Methods: The rapid reaction kinetics allow for micro-analytical techniques, enabling precise measurements even at low concentrations .

Biological Applications

Structural Elucidation:

In biological research, this compound aids in the oxidative cleavage of carbohydrates and other biomolecules, facilitating the structural elucidation of complex natural products .

Industrial Applications

Chemical Production:

LTA finds applications in the production of various chemicals and materials, including polymers and resins. Its ability to selectively oxidize nonactivated carbon atoms makes it valuable for industrial synthesis processes .

Data Table: Comparison of this compound with Other Oxidizing Agents

| Property/Agent | This compound | Lead Dioxide | Periodic Acid |

|---|---|---|---|

| Oxidation Speed | Rapid | Moderate | Slow |

| Selectivity | High | Moderate | Variable |

| Application Scope | Broad | Limited | Moderate |

| Use in Micro Analysis | Yes | No | Yes |

| Cleavage of Diols | Yes | No | Yes |

Case Studies

Case Study 1: Oxidative Decarboxylation

A study demonstrated the use of this compound for the oxidative decarboxylation of disubstituted malonic acids. The reaction yielded high purity carbonyl products suitable for further functionalization, showcasing LTA's efficiency as a reagent in synthetic organic chemistry .

Case Study 2: Glycol Cleavage

In another research article, this compound was employed to cleave 1,2-glycols into corresponding aldehydes and ketones under mild conditions. This method provided an alternative to ozonolysis, highlighting LTA's role in producing valuable intermediates for pharmaceuticals .

作用机制

The mechanism of action of lead tetracetate involves its ability to act as a strong oxidizing agent. It can participate in both radical and ionic oxidation processes, depending on the reaction conditions and the nature of the substrate . The compound can induce cleavage, substitution, elimination, addition, or fragmentation reactions, making it a versatile reagent in organic synthesis .

相似化合物的比较

Lead tetraacetate is often compared with other tetravalent lead compounds, such as lead tetrahalides (PbX₄) and lead(IV) sulfate. While all these compounds exhibit strong oxidizing properties, lead tetracetate is particularly valued for its ability to selectively oxidize nonactivated carbon atoms and facilitate the formation of various functional groups . Similar compounds include:

Lead tetrahalides (PbX₄): Used for oxidation purposes but less versatile compared to lead tetracetate.

Lead(IV) sulfate: Another strong oxidizing agent but with different reactivity and applications.

This compound’s unique combination of properties makes it a preferred choice in many organic synthesis applications.

属性

CAS 编号 |

546-67-8 |

|---|---|

分子式 |

C8H16O8Pb |

分子量 |

447 g/mol |

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4); |

InChI 键 |

NVTAREBLATURGT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |

规范 SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb] |

颜色/形态 |

Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |

密度 |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |

熔点 |

347 °F (USCG, 1999) 175-180 °C |

Key on ui other cas no. |

546-67-8 |

物理描述 |

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

保质期 |

Unstable in ai |

溶解度 |

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |

同义词 |

Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。